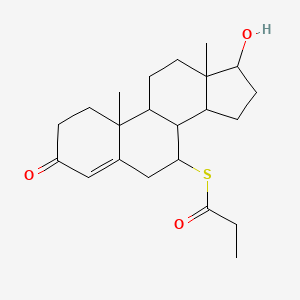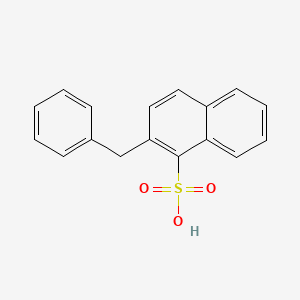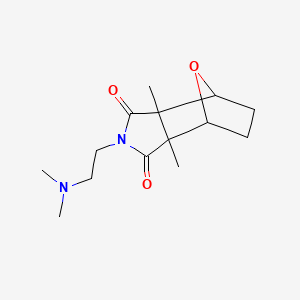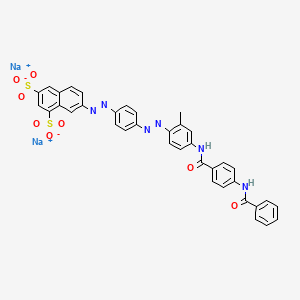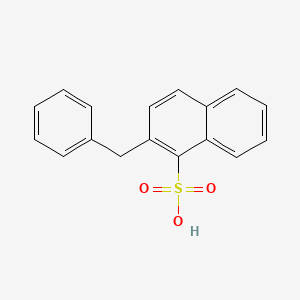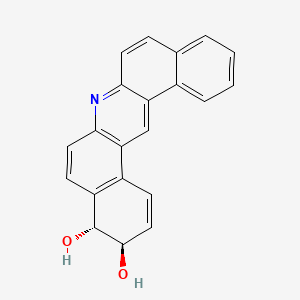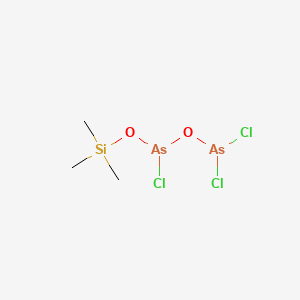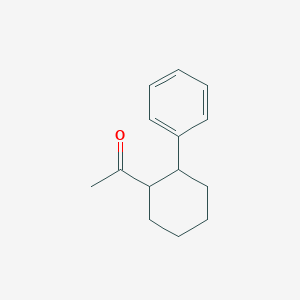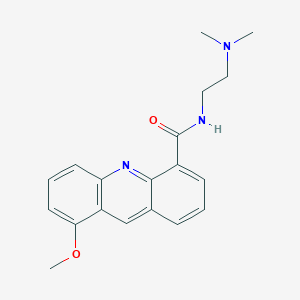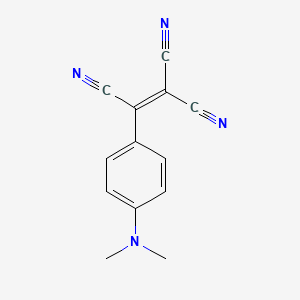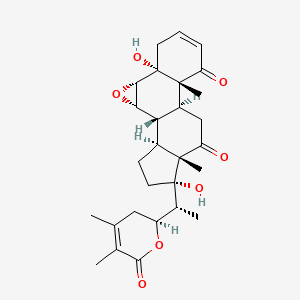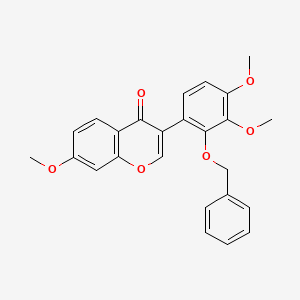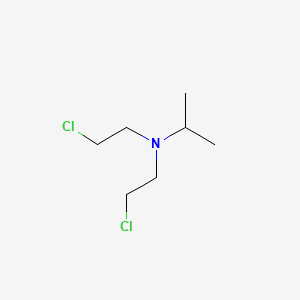
2-Propanamine, N,N-bis(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-bis(2-chloroethyl)propan-2-amine is a chemical compound with the molecular formula C7H15Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chloroethyl groups attached to a propan-2-amine backbone, making it a versatile reagent in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-bis(2-chloroethyl)propan-2-amine can be synthesized through the reaction of diethanolamine with thionyl chloride. The process involves dissolving thionyl chloride in chloroform and adding a mixture of diethanolamine and chloroform at temperatures below 0°C. The reaction mixture is then stirred at room temperature and heated to 60-65°C to precipitate the product .
Industrial Production Methods
In industrial settings, the synthesis of N,N-bis(2-chloroethyl)propan-2-amine follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-chloroethyl)propan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield secondary or tertiary amines, while oxidation reactions can produce corresponding oxides .
Aplicaciones Científicas De Investigación
N,N-bis(2-chloroethyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chloroethyl groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of N,N-bis(2-chloroethyl)propan-2-amine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This alkylating property allows it to interact with DNA, proteins, and other cellular components, leading to potential therapeutic effects. The molecular targets and pathways involved include DNA cross-linking and inhibition of DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Similar in structure but with different applications and properties.
Cyclophosphamide: A well-known alkylating agent used in cancer therapy, which shares some mechanistic similarities with N,N-bis(2-chloroethyl)propan-2-amine.
Uniqueness
N,N-bis(2-chloroethyl)propan-2-amine is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research .
Propiedades
Número CAS |
619-34-1 |
|---|---|
Fórmula molecular |
C7H15Cl2N |
Peso molecular |
184.10 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)propan-2-amine |
InChI |
InChI=1S/C7H15Cl2N/c1-7(2)10(5-3-8)6-4-9/h7H,3-6H2,1-2H3 |
Clave InChI |
WAEDMQMDOHQPFL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


